molecular formula C21H22N2O8 B570677 4-Monodesmethyl Tetracycine CAS No. 267244-12-2

4-Monodesmethyl Tetracycine

Cat. No.: B570677
CAS No.: 267244-12-2
M. Wt: 430.4 g/mol
InChI Key: ZCCFIIVCKYRLRU-SEWKDGPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Monodesmethyl Tetracycine is a chemical compound with the molecular formula C21H22N2O8 and a molecular weight of 430.413. It is a derivative of tetracycline, a broad-spectrum antibiotic known for its effectiveness against a variety of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Monodesmethyl Tetracycine typically involves the selective demethylation of tetracycline. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality. The final product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Monodesmethyl Tetracycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Monodesmethyl Tetracycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Monodesmethyl Tetracycine involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the association of aminoacyl-tRNA with the ribosomal acceptor site. This action inhibits the elongation of the peptide chain, ultimately leading to the inhibition of bacterial growth . The molecular targets include the 30S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Monodesmethyl Tetracycine is unique due to its selective demethylation, which can result in different pharmacological properties compared to its parent compound, tetracycline. This selective modification can lead to variations in antibacterial activity, resistance profiles, and potential therapeutic applications .

Biological Activity

4-Monodesmethyl Tetracycline (4-MDT) is a derivative of tetracycline antibiotics, known for its significant biological activity against a variety of bacterial infections. Understanding its mechanism of action, efficacy, and clinical implications is crucial for its application in medical treatment.

4-MDT exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. This is achieved through binding to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site. Consequently, this inhibition disrupts the translation process, leading to a cessation of bacterial growth and replication .

Biological Activity

The biological activity of 4-MDT can be summarized in the following key areas:

  • Antimicrobial Spectrum : 4-MDT demonstrates efficacy against a wide range of Gram-positive and some Gram-negative bacteria. It is particularly effective against strains that are resistant to other antibiotics due to its unique structural modifications.
  • Pharmacokinetics : The compound has a relatively short half-life, similar to other tetracyclines, which necessitates multiple dosing for sustained therapeutic effects. Its bioavailability and distribution in tissues also influence its effectiveness in treating infections .
  • Resistance Mechanisms : Bacterial resistance to tetracyclines, including 4-MDT, often arises from efflux pumps and ribosomal protection proteins. Understanding these mechanisms is essential for developing strategies to mitigate resistance .

Case Studies

  • Tetracycline-Induced Psychosis : A notable case involved a patient treated with tetracycline for periodontal prophylaxis who developed psychotic symptoms. This case highlights the need for vigilance regarding side effects associated with tetracycline derivatives, including 4-MDT, especially in patients with pre-existing psychiatric conditions .
  • Aquaculture Applications : In aquaculture, tetracyclines like 4-MDT are used to prevent bacterial infections in fish. Studies have shown that these antibiotics can modify microbial communities in aquatic environments, impacting overall ecosystem health .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of aminomethylcyclines (AMCs), including 4-MDT. These studies indicate that modifications to the tetracycline structure can enhance antimicrobial potency and reduce resistance development. For instance, specific substitutions at the C7 position have been linked to increased activity against resistant bacterial strains .

Table: Comparative Efficacy of Tetracyclines

Compound NameSpectrum of ActivityHalf-LifeClinical Uses
4-Monodesmethyl TetracyclineBroad spectrum (Gram-positive & some Gram-negative)Short (~6-8 hours)Bacterial infections, aquaculture
DoxycyclineBroad spectrumIntermediate (12 hours)Respiratory infections, acne treatment
MinocyclineBroad spectrumShort (~6-8 hours)Acne, respiratory tract infections
EravacyclineNarrow spectrumLong (>16 hours)Complicated intra-abdominal infections

Properties

CAS No.

267244-12-2

Molecular Formula

C21H22N2O8

Molecular Weight

430.4 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-1,6,10,11,12a-pentahydroxy-6-methyl-4-(methylamino)-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C21H22N2O8/c1-20(30)7-4-3-5-10(24)11(7)15(25)12-8(20)6-9-14(23-2)16(26)13(19(22)29)18(28)21(9,31)17(12)27/h3-5,8-9,14,23-25,28,30-31H,6H2,1-2H3,(H2,22,29)/t8-,9-,14-,20+,21-/m0/s1

InChI Key

ZCCFIIVCKYRLRU-SEWKDGPHSA-N

SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.